molecular formula C11H10ClN3 B1474367 2-Chloro-4-(6-methylpyrazin-2-yl)aniline CAS No. 1648864-30-5

2-Chloro-4-(6-methylpyrazin-2-yl)aniline

Cat. No.: B1474367
CAS No.: 1648864-30-5
M. Wt: 219.67 g/mol
InChI Key: WHXKZGHLWUDIEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules similar to CMPA often involves various synthetic approaches. For instance, diazine alkaloids, which are widespread two-nitrogen containing compounds in nature, are used as a central building block for a wide range of pharmacological applications . The synthetic approaches applied in preparing these molecules are often explored with special attention given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

Scientific Research Applications

Synthesis and Biological Activity

2-Chloro-4-(6-methylpyrazin-2-yl)aniline and its derivatives have been explored for their potential in synthesizing new compounds with biological activities. For instance, new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which include variations of aniline, have shown promise as hypoxic-cytotoxic agents (Ortega et al., 2000). Furthermore, the compound's ability to undergo reactions with Grignard reactants, leading to various functionalized pyrazin-2(1 H)-ones, demonstrates its versatility in chemical synthesis (Mampuys et al., 2019).

Applications in Chemical Synthesis

The compound is used as a building block in synthesizing various complex molecules. For instance, its utilization in the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products has been noted, indicating its significance in producing pharmaceutically relevant structures (Janardhan et al., 2014). Additionally, the development of an efficient route to 6-methyl-pyrazin-2-yl-amines using this compound further underscores its utility in synthetic organic chemistry (Colbon et al., 2008).

Role in Photophysics and Electroluminescence

The compound and its derivatives have been investigated for their photophysical properties and potential in electroluminescence applications. A study on tetradentate bis-cyclometalated platinum complexes, which include derivatives of the compound, revealed their significant luminescence and potential in organic light-emitting diode (OLED) technology (Vezzu et al., 2010).

Antimicrobial and Antitumor Activities

Synthesized Schiff bases using chloroquinolin-3-yl methylidene and aniline derivatives, including this compound, have been studied for their antimicrobial and anticancer properties. These compounds have shown promising results in in vitro antibacterial activity and molecular docking against cancer and malarial proteins (PradeepP. et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the compound can undergo aromatic nucleophilic substitution reactions with different anilines under microwave conditions . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the target’s function.

Biochemical Pathways

It’s known that the compound can be involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that the compound might affect biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

Similar compounds have been synthesized using microwave irradiation, which has been shown to decrease reaction time and increase efficiency . This suggests that the compound might have favorable pharmacokinetic properties, such as rapid absorption and efficient metabolism, which could enhance its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . Furthermore, the compound’s action can also be influenced by the specific biological environment within the body, including the presence of various enzymes and other biomolecules.

Properties

IUPAC Name

2-chloro-4-(6-methylpyrazin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-7-5-14-6-11(15-7)8-2-3-10(13)9(12)4-8/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXKZGHLWUDIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C2=CC(=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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